REACTION_CXSMILES
|
O=P(Cl)(Cl)[Cl:3].N1C2C(=CC=CC=2)C=CC=1.[Cl:16][C:17]1[C:18](O)=[N:19][CH:20]=[C:21]([N+:23]([O-:25])=[O:24])[CH:22]=1>>[Cl:3][C:18]1[C:17]([Cl:16])=[CH:22][C:21]([N+:23]([O-:25])=[O:24])=[CH:20][N:19]=1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
so as to maintain the reaction temperature below 10° C
|
Type
|
CUSTOM
|
Details
|
The cold bath was removed
|
Type
|
CUSTOM
|
Details
|
was decreased to 100° C.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched by addition of water (500 mL)
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature between 100-110° C
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in ice to 0-5° C. for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter cake was washed with cold water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 40° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |